

cross-validation of different analytical methods for trinitromethane quantification

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Compound of Interest

Compound Name: *Trinitromethane*

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A Comparative Guide to Analytical Methods for Trinitromethane Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of **trinitromethane**, also known as nitroform. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in research, quality control, and various stages of drug development. This document outlines the performance of three common analytical methods—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed methodologies.

The cross-validation of these analytical methods is essential to ensure data integrity and consistency. This guide will aid researchers in selecting the most suitable technique based on their specific requirements, such as sensitivity, selectivity, and sample matrix.

Comparative Analysis of Quantitative Parameters

The choice of an analytical method is often dictated by the required sensitivity, linearity, and the precision of the measurements. The following table summarizes key validation parameters for different analytical methods used for the quantification of **trinitromethane** and structurally similar nitroalkanes. This data provides a clear basis for comparison.

Parameter	High-Performance Liquid Chromatography (HPLC)	UV-Vis Spectrophotometry	Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range	1 - 100 µg/mL	0.5 - 25 µg/mL	0.05 - 10 µg/mL
Limit of Detection (LOD)	~0.1 µg/mL	~0.2 µg/mL	~0.02 µg/mL (as nitromethane) ^[1]
Limit of Quantification (LOQ)	~0.3 µg/mL	~0.7 µg/mL	~0.07 µg/mL (as nitromethane)
Accuracy (%) Recovery	98 - 102%	95 - 105%	96.4 - 99.8% (as nitromethane) ^[1]
Precision (%RSD)	< 2%	< 5%	4.6 - 16.3% (as nitromethane) ^[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of various compounds. For **trinitromethane**, a reversed-phase HPLC method with UV detection is often suitable.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.

- Injection Volume: 20 μ L.
- Sample Preparation: A stock solution of **trinitromethane** is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution. Samples are dissolved in the mobile phase, filtered through a 0.45 μ m filter, and then injected into the HPLC system.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of chromophoric compounds like **trinitromethane**. The method is based on the inherent UV absorbance of the **trinitromethane** anion (nitroform), which is intensely yellow.

- Instrumentation: A UV-Vis spectrophotometer.
- Solvent: A suitable buffer solution (e.g., phosphate buffer, pH 7.4) or a polar solvent like methanol.
- Wavelength of Maximum Absorbance (λ_{max}): Approximately 350 nm for the nitroform anion.
- Procedure:
 - Prepare a stock solution of **trinitromethane** in the chosen solvent.
 - Create a series of standard solutions by diluting the stock solution.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Measure the absorbance of the unknown sample solution.
 - Determine the concentration of the unknown sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

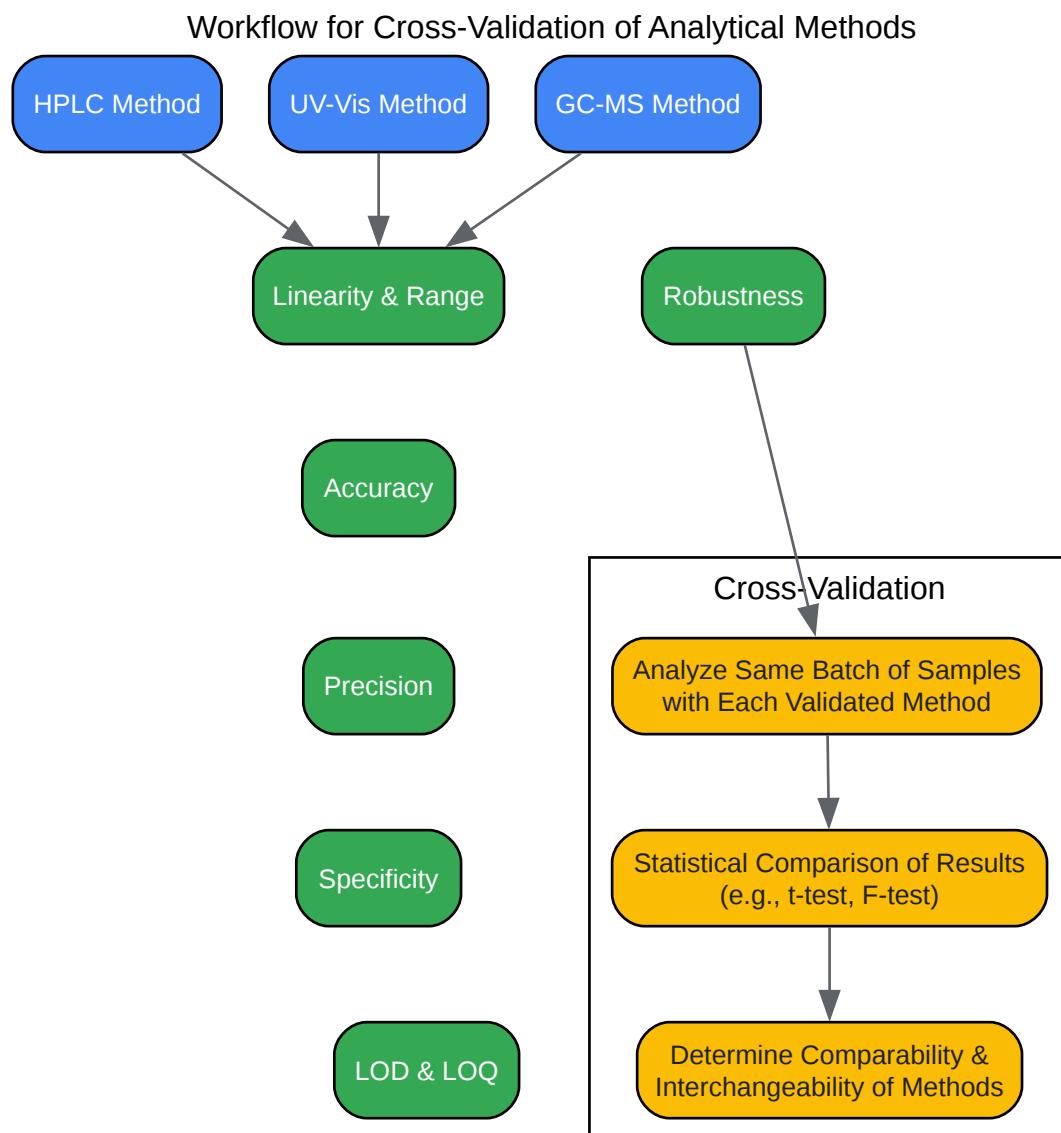
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity. While **trinitromethane** itself is

not highly volatile, GC-MS methods developed for related nitroalkanes can be adapted.

- Instrumentation: A GC system coupled to a mass spectrometer.[1]
- Column: A capillary column suitable for polar compounds (e.g., DB-VRX, 40 m x 180 μ m x 1.0 μ m).[1]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Inlet Temperature: 230 °C.[1]
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp to 150 °C at 10 °C/min.
 - Ramp to 230 °C at 25 °C/min, hold for 2 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Impact (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of **trinitromethane** and its fragments.
- Sample Preparation: Samples are dissolved in a volatile solvent such as methanol or acetonitrile. An internal standard (e.g., deuterated nitromethane) can be added to improve quantification accuracy.[1]

Visualizing the Cross-Validation Workflow

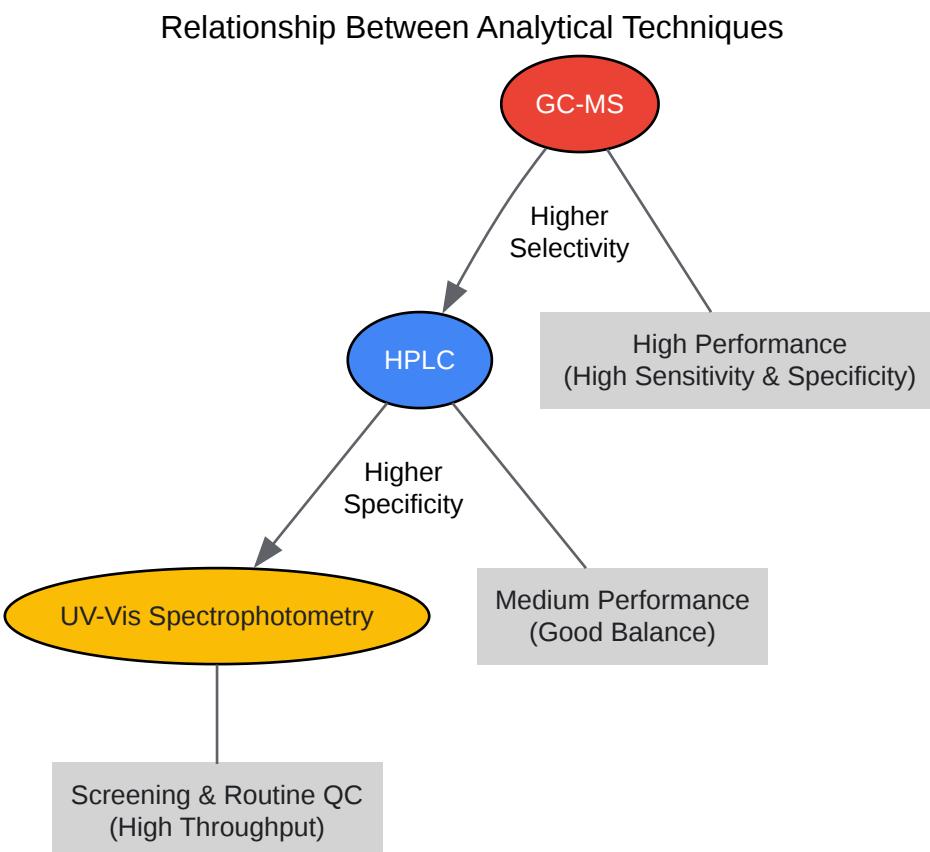
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are fit for their intended purpose and provide reliable and comparable results.



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Workflow for the cross-validation of analytical methods.

The diagram below illustrates the hierarchical relationship between different analytical techniques based on their typical performance characteristics for the analysis of small organic molecules like **trinitromethane**.



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Relationship between analytical techniques.

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